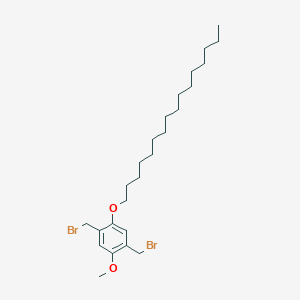
Benzene, 1,4-bis(bromomethyl)-2-(hexadecyloxy)-5-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,4-bis(bromomethyl)-2-(hexadecyloxy)-5-methoxy- is a complex organic compound with a benzene ring substituted with bromomethyl, hexadecyloxy, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-bis(bromomethyl)-2-(hexadecyloxy)-5-methoxy- typically involves multiple steps One common method starts with the bromination of a benzene derivative to introduce bromomethyl groupsThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,4-bis(bromomethyl)-2-(hexadecyloxy)-5-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like dichloromethane, and catalysts such as Lewis acids.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Amino or thiol derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl derivatives.
Scientific Research Applications
Benzene, 1,4-bis(bromomethyl)-2-(hexadecyloxy)-5-methoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of Benzene, 1,4-bis(bromomethyl)-2-(hexadecyloxy)-5-methoxy- involves its interaction with specific molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect cellular functions. The hexadecyloxy and methoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,4-bis(bromomethyl)-: Lacks the hexadecyloxy and methoxy groups.
Benzene, 1,4-bis(4-bromobutoxy)-: Contains longer alkyl chains instead of hexadecyloxy.
Cyclohexane, 1,4-bis(bromomethyl)-: Has a cyclohexane ring instead of a benzene ring.
Uniqueness
Benzene, 1,4-bis(bromomethyl)-2-(hexadecyloxy)-5-methoxy- is unique due to the presence of both hexadecyloxy and methoxy groups, which confer distinct chemical and physical properties
Properties
CAS No. |
383863-17-0 |
|---|---|
Molecular Formula |
C25H42Br2O2 |
Molecular Weight |
534.4 g/mol |
IUPAC Name |
1,4-bis(bromomethyl)-2-hexadecoxy-5-methoxybenzene |
InChI |
InChI=1S/C25H42Br2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-29-25-19-22(20-26)24(28-2)18-23(25)21-27/h18-19H,3-17,20-21H2,1-2H3 |
InChI Key |
VDKARTDDSGGKHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC(=C(C=C1CBr)OC)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















